molecular formula C15H10F4N2 B11835832 3-(3,5-Dimethylphenyl)-4,5,6,7-tetrafluoro-1H-indazole

3-(3,5-Dimethylphenyl)-4,5,6,7-tetrafluoro-1H-indazole

Cat. No.: B11835832
M. Wt: 294.25 g/mol
InChI Key: YDVLSHKXYPWIAW-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)-4,5,6,7-tetrafluoro-1H-indazole is a fluorinated indazole derivative featuring a 3,5-dimethylphenyl substituent at the 3-position of the indazole core.

Properties

Molecular Formula

C15H10F4N2

Molecular Weight

294.25 g/mol

IUPAC Name

3-(3,5-dimethylphenyl)-4,5,6,7-tetrafluoro-1H-indazole

InChI

InChI=1S/C15H10F4N2/c1-6-3-7(2)5-8(4-6)14-9-10(16)11(17)12(18)13(19)15(9)21-20-14/h3-5H,1-2H3,(H,20,21)

InChI Key

YDVLSHKXYPWIAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=NNC3=C2C(=C(C(=C3F)F)F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)-4,5,6,7-tetrafluoro-1H-indazole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like 3-(3,5-Dimethylphenyl)-4,5,6,7-tetrafluoro-1H-indazole.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenyl)-4,5,6,7-tetrafluoro-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: Halogen atoms in the tetrafluorinated indazole core can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the indazole core.

Scientific Research Applications

3-(3,5-Dimethylphenyl)-4,5,6,7-tetrafluoro-1H-indazole has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It may be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)-4,5,6,7-tetrafluoro-1H-indazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies, including molecular modeling and biochemical assays, are required to elucidate the exact mechanism and identify the key molecular targets.

Comparison with Similar Compounds

The following comparison focuses on substituent effects, molecular packing, and synthetic strategies for compounds sharing structural or functional similarities with 3-(3,5-Dimethylphenyl)-4,5,6,7-tetrafluoro-1H-indazole. Key analogs include terpyridines, benzimidazoles, and imidazoles from the provided evidence.

Substituent Effects on Molecular Packing and Stability

Evidence from terpyridine derivatives highlights how substituents influence crystal packing and intermolecular interactions:

  • However, its absence of fluorine limits hydrogen-bonding interactions compared to fluorinated analogs .
  • Compound 3 (4'-(3-Fluoro-5-methylphenyl)-terpyridine): The combination of fluorine and methyl groups facilitates face-to-face π-stacking of aromatic rings and N···H–C hydrogen bonding, leading to layer-like packing. This contrasts with the herringbone arrangement in non-fluorinated analogs .
  • Compound 5 (4'-(3,5-Bis(trifluoromethyl)phenyl)-terpyridine) : Strong electron-withdrawing trifluoromethyl groups dominate packing via F···H–C hydrogen bonds and π-stacking of pyridine rings, suggesting fluorine-rich substituents enhance directional interactions .

Implications for 3-(3,5-Dimethylphenyl)-tetrafluoroindazole :
The tetrafluoro substitution likely promotes dense π-stacking and F···H–C interactions, similar to Compound 3 and 3. The 3,5-dimethylphenyl group may introduce steric hindrance, reducing packing efficiency but improving solubility compared to purely fluorinated systems.

Physicochemical Properties

A hypothetical comparison based on substituent trends:

Compound Substituents Key Interactions Stability/Solubility
Target Indazole 3,5-Dimethylphenyl + 4F F···H–C, π-stacking, steric hindrance Moderate solubility, high thermal stability
4'-(3-Fluoro-5-methylphenyl)-terpyridine 3-F, 5-Me π-stacking, N···H–C Low solubility (layer packing)
4'-(3,5-Bis(trifluoromethyl)phenyl)-terpyridine 3,5-CF₃ F···H–C, π-stacking High crystallinity, poor solubility
Benzimidazole derivatives Variable aryl/fluoro H-bonding, van der Waals Variable, dependent on substituents

Key Findings :

  • Fluorine enhances intermolecular interactions but may reduce solubility due to increased hydrophobicity.
  • Methyl groups improve solubility but can disrupt packing efficiency.
  • Combining both substituents (as in the target indazole) may balance stability and processability.

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